1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3
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Overview
Description
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a fluorophenyl group and a carboxylic acid group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 typically involves multi-step organic reactions. The starting materials often include 3-fluorobenzaldehyde and ethyl acetoacetate. The reaction proceeds through a series of steps including condensation, cyclization, and hydrolysis. The reaction conditions usually involve the use of catalysts such as piperidine and solvents like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxylated dihydropyridine derivatives.
Substitution: Halogenated fluorophenyl derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of key enzymes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrrole-2-carboxylic acid
- Pyrrole-3-carboxylic acid
- Ethyl 4-bromopyrrole-2-carboxylate
- Methyl 2-pyrrolecarboxylate
- Methyl 1H-pyrrole-3-carboxylate
Uniqueness
1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid-d3 is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable molecule in various research applications.
Properties
Molecular Formula |
C12H8FNO3 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
6-oxo-1-(2,4,6-trideuterio-3-fluorophenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17)/i2D,3D,6D |
InChI Key |
HEUHAIIRERZBGM-WQNTXASMSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1N2C=C(C=CC2=O)C(=O)O)[2H])F)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=CC2=O)C(=O)O |
Origin of Product |
United States |
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